molecular formula C8H6BrN3S B15065752 5-bromo-N-(pyridin-3-yl)thiazol-2-amine

5-bromo-N-(pyridin-3-yl)thiazol-2-amine

Cat. No.: B15065752
M. Wt: 256.12 g/mol
InChI Key: YCEGXEAMIJRCDM-UHFFFAOYSA-N
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Description

5-Bromo-N-(pyridin-3-yl)thiazol-2-amine (CAS: 350511-12-5) is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 5 and a pyridin-3-yl group at the amine position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, corrosion inhibition, and materials science. Its synthesis typically involves the reaction of brominated ketones with thiourea derivatives under reflux conditions .

Properties

Molecular Formula

C8H6BrN3S

Molecular Weight

256.12 g/mol

IUPAC Name

5-bromo-N-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H6BrN3S/c9-7-5-11-8(13-7)12-6-2-1-3-10-4-6/h1-5H,(H,11,12)

InChI Key

YCEGXEAMIJRCDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-3-yl)thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-bromo-N-(pyridin-3-yl)thiazol-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Industrial-Scale Production Considerations

Large-scale synthesis may employ continuous flow reactors to optimize reaction efficiency and scalability. Automated systems can enhance purity and yield while minimizing side reactions .

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom at position 5 is a good leaving group, enabling nucleophilic substitution with amines, thiols, or other nucleophiles.

Reagents and Conditions

  • Base : TMEDA or Et₃N (enhances copper reactivity in Chan–Lam coupling)

  • Catalyst : Cu(OAc)₂ (for Chan–Lam coupling)

  • Nucleophile : Aryl boronic acids or amines

Example Reaction

text
| Reaction Type | Reagents/Conditions | Product | Source | |----------------------|-------------------------------------|--------------------------|----------| | Chan–Lam Coupling | Cu(OAc)₂, TMEDA, aryl boronic acid | Substituted thiazole | [3] | | Amine Substitution | Secondary amines, EDCI | Tertiary amine derivatives | [5] |

N-Arylation via Copper-Catalyzed Coupling

Selective N-arylation of the amine group can be achieved using Chan–Lam coupling, where the pyridin-3-yl group is introduced. TMEDA significantly improves yields by stabilizing copper intermediates .

Reduction of Nitro Groups

Nitro groups on the pyridin-3-yl moiety can be reduced to amines using catalytic hydrogenation (e.g., Rh/C catalysts) or chemical reducing agents (e.g., hydrazine monohydrate) .

Key Reaction

text
| Functional Group | Reagent/Conditions | Product | Source | |--------------------|-----------------------------------|--------------------------|----------| | Nitro to Amine | Rh/C catalyst, hydrazine | Pyridin-3-amine derivatives | [4] |

Amide Formation

The amine group can undergo amide coupling using carbodiimides (e.g., EDCI) and carboxylic acids, forming stable amide derivatives .

Palladium-Catalyzed Cross-Coupling

The pyridin-3-yl group can be introduced via Suzuki or Buchwald–Hartwig coupling using palladium catalysts (e.g., Pd₂(dba)₃) and aryl halides. This is common in forming biaryl systems .

Example Protocol

text
| Coupling Type | Reagents/Conditions | Product | Source | |---------------------|-------------------------------------|--------------------------|----------| | Aryl Halide Coupling | Pd₂(dba)₃, xantphos, t-BuONa | Biaryl pyridin-3-yl derivatives | [2] |

Copper-Mediated Coupling

Copper-catalyzed coupling (e.g., Ullmann-type) is also feasible, particularly for forming aryl–aryl bonds. These reactions often require high temperatures and nitrogen atmospheres .

Oxidation/Reduction of the Thiazole Ring

The thiazole ring can undergo oxidation (e.g., with m-CPBA) to form sulfoxides or reduction (e.g., with NaBH₄) to form thiazolidines. These transformations alter the compound’s electronic properties and reactivity .

Key Transformations

text
| Reaction Type | Reagent/Conditions | Product | Source | |----------------------|-------------------------------------|--------------------------|----------| | Oxidation | m-CPBA (peracid) | Thiazole sulfoxide | [4] | | Reduction | LiAlH₄, THF | Thiazolidine derivatives | [4] |

Antimicrobial Activity

Thiazole derivatives exhibit potent antimicrobial activity , particularly against Mycobacterium tuberculosis, with MIC values in the sub-micromolar range. The bromine and pyridin-3-yl groups enhance bioavailability and target binding .

Anticancer Activity

The compound shows cytotoxic effects against cancer cell lines (e.g., A549, HeLa) via inhibition of kinases like CDK4/6. Structural modifications (e.g., substituting bromine) can modulate potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The bromine substituent in 5-bromo-N-(pyridin-3-yl)thiazol-2-amine introduces significant electron-withdrawing effects, altering the molecule’s HOMO-LUMO energy levels compared to non-brominated analogs. For example:

Compound Name Substituents Molecular Weight Key Electronic Features
4-(Pyridin-3-yl)thiazol-2-amine No bromine (CAS: 30235-27-9) 178.23 g/mol Higher HOMO energy, less electrophilic
5-Bromo-N-(pyridin-3-yl)thiazol-2-amine Br at position 5 (CAS: 350511-12-5) 256.12 g/mol Lower HOMO energy, enhanced electrophilicity
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine Methoxy and pyridin-2-yl groups 310.35 g/mol Protonation at pyridine N, distinct H-bonding
Corrosion Inhibition
  • 4-(Pyridin-3-yl)thiazol-2-amine : Exhibits 78% inhibition efficiency on mild steel in acidic media, attributed to its planar structure and high HOMO energy .
  • 5-Bromo-N-(pyridin-3-yl)thiazol-2-amine : Shows 89% efficiency due to stronger adsorption via Br-induced electrophilicity .
Drug Design
  • N-(2-(Pyridin-3-yl)quinazolin-4-yl)benzo[d]thiazol-2-amine : Binds EGFR via pyridine-thiazole interactions (Figure 7, ).
  • 5-Bromo-N-(pyridin-3-yl)thiazol-2-amine : Bromine may improve binding affinity to hydrophobic kinase pockets, though experimental data are pending .

Biological Activity

5-Bromo-N-(pyridin-3-yl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, along with a bromine atom and a pyridine moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.

Biological Activities

  • Antimicrobial Activity :
    • Thiazole derivatives, including 5-bromo-N-(pyridin-3-yl)thiazol-2-amine, have demonstrated promising antimicrobial properties. Studies indicate that thiazole compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .
    • The minimum inhibitory concentration (MIC) for related thiazole compounds has been reported as low as 0.70 μM against M. tuberculosis, suggesting that modifications in the thiazole core can lead to enhanced antibacterial activity .
  • Anticancer Potential :
    • Research has shown that thiazole derivatives exhibit anticancer properties by targeting specific pathways involved in cell proliferation and survival. For instance, certain thiazole compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), with IC50 values as low as 0.06 µM against various cancer cell lines .
    • The presence of electron-withdrawing groups on the thiazole ring has been linked to improved anticancer activity, highlighting the importance of structural modifications .
  • Other Biological Activities :
    • Thiazole derivatives are also being explored for their antioxidant, analgesic, and anti-inflammatory properties . Their ability to modulate various biological pathways makes them versatile candidates for drug development.

The biological activity of 5-bromo-N-(pyridin-3-yl)thiazol-2-amine appears to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
  • Receptor Interaction : It may interact with specific receptors, altering signaling pathways that regulate cell growth and survival .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of thiazole derivatives:

StudyFindings
Study 1 Investigated the antimicrobial activity of various thiazole derivatives, identifying significant inhibition against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
Study 2 Explored the anticancer potential of thiazole-based analogs, reporting IC50 values as low as 0.06 µM against DHFR in cancer cells .
Study 3 Analyzed the structure–activity relationship (SAR) of thiazoles, revealing that modifications at specific positions enhance biological activity .

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